![molecular formula C10H12N4 B1488437 3-(azetidin-3-yl)-2-methyl-3H-imidazo[4,5-b]pyridine CAS No. 2097945-83-8](/img/structure/B1488437.png)
3-(azetidin-3-yl)-2-methyl-3H-imidazo[4,5-b]pyridine
Overview
Description
The compound “3-(azetidin-3-yl)-2-methyl-3H-imidazo[4,5-b]pyridine” is a heterocyclic compound. Heterocyclic compounds are characterized by having two rings sharing the same atom . The azetidin-2-one ring has given life-saving penicillin and cephalosporin antibiotics .
Synthesis Analysis
There are several synthetic methodologies that have been established for the construction of spirocyclic compounds . A new pathway for the synthesis of pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles and aniline at room temperature under ethanol in the presence of AC-SO3H has been introduced .Molecular Structure Analysis
The molecular formula of “this compound” is C8H11ClN2 . The molecular weight is 170.64 .Chemical Reactions Analysis
The condensation worked with trifluoroacetic acid to provide the regio-isomeric pyrazolo [3,4- b ]pyridines 16a and 17a in about 85% yield in the ratio of about 3:1 .Physical And Chemical Properties Analysis
The compound is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atoms, it shows two equivalent tautomeric forms .Scientific Research Applications
Synthesis and Structural Characterization
Research has been dedicated to synthesizing and characterizing imidazo[4,5-b]pyridine derivatives, which are of significant interest in the field of medicinal chemistry due to their potential biological activities. For example, the preparation of imidazo[4,5-b]pyridines through the pyrolytic cyclization of 3-azidopyridines has been documented, highlighting a method to obtain these compounds in low yield (R. Smalley, 1966). Additionally, novel methods for preparing (2-aminopyridin-4-yl)methanol, a precursor for various imidazo[1,2-a]pyridine derivatives, demonstrate advancements in synthetic routes that offer more efficient alternatives to multistage processes (A. Lifshits et al., 2015).
Medicinal Chemistry Applications
Imidazo[4,5-b]pyridines and their derivatives have been explored for their antimicrobial properties, showcasing their potential as novel antimicrobial agents. A study on the synthesis and characterization of antibacterial 2-(pyridin-3-yl)-1H-benzo[d]imidazoles and 2-(pyridin-3-yl)-3H-imidazo[4,5-b]pyridine derivatives revealed their in-vitro antimicrobial activity against a variety of pathogens, underscoring the clinical importance of developing new antimicrobial agents (Venkata Ramakrishna Mallemula et al., 2015). Furthermore, the vibrational spectra, X-ray, and molecular structure analysis of 1H- and 3H-imidazo[4,5-b]pyridine and their methyl derivatives via DFT calculations have provided insights into the structural aspects that are crucial for their biological activities (J. Lorenc et al., 2008).
Mechanism of Action
Target of Action
It is known that spiro-azetidin-2-one derivatives, which share structural similarities with the compound , have been found to exhibit diversified biological and pharmacological activity .
Mode of Action
The inherent rigidity of spirocyclic compounds, such as this one, causes a decrease in the conformational entropy penalty when it comes to an interaction between a potential bioactive spiro compound and its putative molecular target .
Biochemical Pathways
It is known that spiro-azetidin-2-one derivatives have been found to exhibit diversified biological and pharmacological activity, suggesting that they may interact with multiple biochemical pathways .
Result of Action
Spiro-azetidin-2-one derivatives have been found to exhibit diversified biological and pharmacological activity, suggesting that they may have various molecular and cellular effects .
Future Directions
Spiro-heterocycles have received special attention in medicinal chemistry because of their promising biological activity . Over the years, many synthetic methodologies have been established for the construction of spirocyclic compounds . Further exploitation of the β -lactam ring has yielded biologically active new chemical entities exhibiting a variety of activities . This suggests that there is potential for future research and development in this area.
properties
IUPAC Name |
3-(azetidin-3-yl)-2-methylimidazo[4,5-b]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4/c1-7-13-9-3-2-4-12-10(9)14(7)8-5-11-6-8/h2-4,8,11H,5-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRSWRPFEFYXAIQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(N1C3CNC3)N=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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